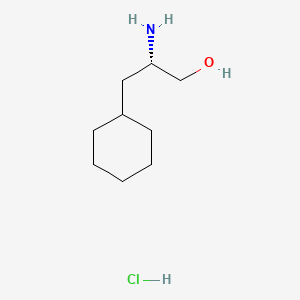

(S)-2-氨基-3-环己基丙醇盐酸盐

描述

The compound "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride" is a chiral amino alcohol that is not directly mentioned in the provided papers. However, similar compounds with related structures and functionalities have been studied. For instance, the synthesis of enantiomerically pure amino acid derivatives from cycloheptadiene has been reported, which is relevant due to the structural similarities and the presence of amino alcohol functionalities in these compounds . Additionally, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols has been evaluated, indicating the potential biological importance of such structures .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene utilizes an acylnitroso Diels-Alder reaction, which is a key step in constructing the carbon framework of the compound . This indicates that similar synthetic strategies could potentially be applied to the synthesis of "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 1-amino-6,7-O-cyclohexylidene-4-azaheptane and its metal complexes was proposed based on elemental analyses, IR, UV-VIS, and NMR spectra . Similarly, the crystal structure of a cobalt complex with 1-aminopropane-2-ol was determined by X-ray crystallography . These studies demonstrate the importance of spectroscopic methods in determining the molecular structure of chiral amino alcohols and their derivatives.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives has been explored in various contexts. For example, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols suggests that these compounds can interact with biological systems, potentially through chemical reactions with biomolecules . Additionally, the kinetic behavior of a cobalt complex with 1-aminopropane-2-ol has been studied, revealing insights into its reactivity and the influence of its chiral center on reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amino alcohols are influenced by their molecular structure. The presence of a chiral center, as well as the functional groups attached to the carbon framework, can affect properties such as solubility, melting point, and reactivity. While the specific properties of "(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride" are not detailed in the provided papers, the studies on related compounds suggest that such properties are crucial for understanding their behavior in both chemical reactions and potential biological applications .

科学研究应用

抗氧化和膜稳定性能

- 抗氧化活性:研究表明,(S)-2-氨基-3-环己基丙醇盐酸盐的衍生物,特别是1-(4-取代苯基)-2H-(苯基)-3-氨基丙醇盐酸盐,在体外显示出弱的抗氧化性能。这些化合物在各种系统中进行了研究,包括Fe(II)-刺激的抗坏血酸依赖过氧化反应,但并未表现出显著的抗氧化或抗自由基活性。然而,它们在红细胞氧化应激模型中显示出明显的抗溶血作用,表明可能与细胞膜结构组分相互作用,具有显著的膜稳定效应(Malakyan等,2010)。

抗疟疾活性

- 抗疟疾性能:对2-氨基-3-芳基丙醇盐酸盐的合成研究显示,这些化合物与(S)-2-氨基-3-环己基丙醇盐酸盐结构相关,对氯喹敏感和氯喹耐药品系的疟原虫均显示出中等抗疟疾活性。这突显了它们在治疗疟疾中作为治疗剂的潜力(D’hooghe等,2011)。

子宫松弛活性

- 子宫松弛效应:新型(S)-2-氨基-3-环己基丙醇盐酸盐的外消旋衍生物,特别是1-(4-羟基苯基)-2-[3-(取代苯氧基)-2-羟基-1-丙基]氨基丙醇盐酸盐已被合成并评估其子宫松弛活性。它们在体外表现出强效的子宫松弛活性,并显著延迟了怀孕大鼠的分娩开始。这些发现表明它们在产科中的潜在用途(Viswanathan & Chaudhari, 2006)。

抗肿瘤活性

- 在癌症治疗中的潜力:与(S)-2-氨基-3-环己基丙醇盐酸盐密切相关的三级氨基醇盐酸盐的研究已经确定了具有潜在抗肿瘤活性的化合物。这些化合物已经被测试其抑制肿瘤生长的功效,表明可能在癌症治疗中发挥作用(Isakhanyan et al., 2016)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHYDTXNZNVADC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583700 | |

| Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclohexylpropan-1-ol hydrochloride | |

CAS RN |

117160-99-3 | |

| Record name | (2S)-2-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Amino-3-cyclohexyl-1-propanolhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)